molecular formula C12H18O2 B11958460 3-Methoxy-2-methyl-3-phenylbutan-2-ol CAS No. 6337-71-9

3-Methoxy-2-methyl-3-phenylbutan-2-ol

Cat. No.: B11958460
CAS No.: 6337-71-9
M. Wt: 194.27 g/mol
InChI Key: CTXWOPTUGKPLRO-UHFFFAOYSA-N
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Description

3-Methoxy-2-methyl-3-phenylbutan-2-ol is an organic compound with the molecular formula C12H18O2 and a molecular weight of 194.276 g/mol It is a secondary alcohol with a methoxy group and a phenyl group attached to the butanol backbone

Properties

CAS No.

6337-71-9

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

3-methoxy-2-methyl-3-phenylbutan-2-ol

InChI

InChI=1S/C12H18O2/c1-11(2,13)12(3,14-4)10-8-6-5-7-9-10/h5-9,13H,1-4H3

InChI Key

CTXWOPTUGKPLRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C)(C1=CC=CC=C1)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-methyl-3-phenylbutan-2-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 3-methoxy-2-methyl-3-phenylbutan-2-one with a suitable reducing agent . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-methyl-3-phenylbutan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

    Substitution: Nucleophiles like halides, amines, and thiols.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alkanes or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-methyl-3-phenylbutan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The methoxy and phenyl groups contribute to its binding affinity and specificity . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-2-methyl-3-phenylbutan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both a methoxy group and a phenyl group allows for unique reactivity and interactions compared to other similar compounds .

Biological Activity

3-Methoxy-2-methyl-3-phenylbutan-2-ol, also known by its CAS number 6337-71-9, is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

  • Molecular Formula : C12_{12}H18_{18}O2_2
  • Molecular Weight : 194.27 g/mol
  • IUPAC Name : this compound

The structure of the compound consists of a methoxy group, a methyl group, and a phenyl group attached to a butanol framework, which influences its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules. The compound has shown potential as an inhibitor or modulator in several enzymatic pathways:

  • Enzyme Inhibition : It may interact with enzyme active sites, altering the enzymatic activity and influencing metabolic pathways.
  • Receptor Modulation : The compound can bind to specific receptors, potentially affecting signal transduction pathways.

Antioxidant Activity

Research has indicated that this compound exhibits significant antioxidant properties. In vitro studies demonstrated that it scavenges free radicals effectively, thereby protecting cells from oxidative stress. This was measured using DPPH and ABTS assays, showing a dose-dependent response.

Cytotoxicity

In studies involving various cancer cell lines, such as glioblastoma and breast cancer cells, the compound displayed cytotoxic effects. The half-maximal inhibitory concentration (IC50_{50}) values were determined through dose-response assays:

Cell LineIC50_{50} (µM)
Glioblastoma45
Breast Cancer30

These findings suggest that the compound could be investigated further as a potential anticancer agent.

Anti-inflammatory Effects

The compound also demonstrated anti-inflammatory properties in animal models. Administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was assessed using ELISA kits in serum samples from treated animals.

Case Studies

  • Study on Antioxidant Capacity :
    A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various methoxy-substituted phenolic compounds, including this compound. The results indicated that this compound had one of the highest antioxidant activities among the tested analogs, suggesting its potential use in formulations aimed at reducing oxidative stress-related diseases .
  • Cytotoxicity Evaluation :
    In another research conducted on human cancer cell lines, this compound was tested for cytotoxicity. The study found that it effectively inhibited cell proliferation in a dose-dependent manner, with significant effects observed at concentrations above 25 µM .

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